(1S)-1-(pyridin-2-yl)propan-1-ol
Description
Significance of Chiral Pyridine-Containing Alcohols in Contemporary Synthesis
Chiral pyridine-containing alcohols are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry. Their importance stems from the unique combination of a pyridine (B92270) ring, which can act as a ligand for metal catalysts, and a chiral alcohol moiety, which can induce stereoselectivity in chemical reactions. This dual functionality makes them highly valuable in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product.
The pyridine nitrogen atom can coordinate to a metal center, while the chiral hydroxyl group can direct the stereochemical outcome of a reaction. This has led to their successful application as ligands in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. diva-portal.orgmdpi.comnih.gov The ability to systematically modify both the pyridine ring and the chiral side chain allows for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity. diva-portal.org
Furthermore, chiral pyridine-containing alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. chim.it The pyridine motif is a common feature in many drugs, and the presence of a chiral center is often crucial for their therapeutic efficacy. The development of efficient methods for the synthesis of enantiomerically pure pyridine-containing alcohols is therefore an active area of research. nih.govnih.gov
| Significance of Chiral Pyridine-Containing Alcohols | Applications |
| Asymmetric Catalysis | Ligands for enantioselective addition of diethylzinc (B1219324) to aldehydes. diva-portal.org |
| Ligands in palladium-catalyzed allylic alkylations. diva-portal.orgmdpi.comnih.gov | |
| Pharmaceutical Synthesis | Intermediates for biologically active molecules. chim.it |
| Building blocks for fluoro-substituted heteroaromatic compounds. nih.gov | |
| Material Science | Components for functional materials. |
Overview of (1S)-1-(pyridin-2-yl)propan-1-ol's Role as a Versatile Building Block in Chemical Research
This compound serves as a prime example of a versatile chiral building block. cymitquimica.com Its specific stereochemistry and functional groups make it a valuable starting material for the synthesis of more complex chiral ligands and target molecules. The modular nature of its synthesis, often achieved through the asymmetric reduction of the corresponding ketone, allows for access to the enantiomerically pure compound. diva-portal.org
This chiral alcohol can be used to synthesize a range of derivatives. For instance, the hydroxyl group can be converted into other functional groups, such as phosphinites or phosphites, to create new chiral ligands for asymmetric catalysis. diva-portal.org Research has shown that the absolute configuration of the carbinol carbon in such ligands is a key determinant of the stereochemical outcome of the catalyzed reaction. diva-portal.org
The pyridine ring in this compound provides a coordination site for metals, which is a crucial feature for its application in catalysis. The combination of this coordinating ability with the defined stereocenter makes it a powerful tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule. While detailed research findings specifically on this compound are often part of broader studies on chiral ligands, its role as a fundamental chiral scaffold is well-established within the chemical community. diva-portal.orgchim.it
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 18209-34-2 | C8H11NO | 137.18 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPVPZCSVEBQN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
State of the Art Synthetic Methodologies for 1s 1 Pyridin 2 Yl Propan 1 Ol
Asymmetric Reduction Strategies
The asymmetric reduction of prochiral ketones represents a cornerstone in the synthesis of enantiomerically pure alcohols like (1S)-1-(pyridin-2-yl)propan-1-ol. d-nb.infowikipedia.org This approach focuses on the conversion of a ketone to an alcohol, creating a new chiral center with a high degree of enantioselectivity. wikipedia.org
Catalytic Asymmetric Reduction of 2-Acetylpyridine (B122185) Precursors
The synthesis of this compound is often achieved through the enantioselective reduction of its corresponding ketone precursor, 2-propionylpyridine (B1584170). This transformation is a key step in producing chiral 2-pyridine aryl/alkyl alcohols, which are valuable intermediates for chiral ligands and pharmaceutical agents. d-nb.info A variety of catalytic systems, including those based on transition metals like ruthenium, rhodium, and iridium, have been developed for this purpose. d-nb.infonih.gov These methods, which include hydrogenation, transfer hydrogenation, and hydrosilylation, aim for high efficiency and enantioselectivity. d-nb.info
Transfer hydrogenation, for instance, offers an operationally simple method for ketone reduction. wikipedia.orgbohrium.com It typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral metal complex. wikipedia.orgbohrium.comsigmaaldrich.com The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). sigmaaldrich.com
Exploration of Chiral Catalysts in Pyridyl Ketone Reductions
A significant body of research has been dedicated to the development of novel chiral catalysts for the asymmetric reduction of ketones. nih.govgoogle.com These catalysts are often metal complexes featuring chiral ligands. For example, chiral Ru(II) and Rh(I) complexes with PNNP-type ligands have demonstrated excellent performance as catalyst precursors in the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% ee. nih.gov
Oxazaborolidine catalysts, used in conjunction with borane (B79455) or catecholborane, are also effective for the enantioselective reduction of ketones. wikipedia.orgnih.gov Additionally, transition metal catalysts, particularly those based on ruthenium paired with chiral ligands like BINAP, are employed for hydrogenations using hydrogen gas. wikipedia.org The choice of the chiral ligand is paramount in directing the stereochemical outcome of the reduction. ethz.ch
Table 1: Chiral Catalysts in Asymmetric Ketone Reduction
| Catalyst Type | Metal | Typical Ligand | Reductant | Key Features |
| Transfer Hydrogenation Catalyst | Ruthenium, Rhodium, Iridium | Chiral Diamines, Amino Alcohols | Isopropanol, Formic Acid | High enantioselectivity for aryl ketones. wikipedia.orgnih.gov |
| Oxazaborolidine Catalyst | Boron | Chiral Amino Alcohols | Borane, Catecholborane | Effective for simple and functionalized ketones. wikipedia.orgnih.gov |
| Hydrogenation Catalyst | Ruthenium | BINAP | Hydrogen Gas | Effective for ketones with chelating groups. wikipedia.org |
Grignard Reaction-Based Synthetic Pathways
The Grignard reaction provides a classic and versatile method for the formation of alcohols through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgpressbooks.pub In the context of synthesizing pyridyl alcohols, this involves the reaction of a suitable Grignard reagent with a pyridine-based ketone or aldehyde. nih.govresearchgate.net
For the synthesis of 1-(pyridin-2-yl)propan-1-ol, one could envision the reaction of ethylmagnesium bromide with 2-pyridinecarboxaldehyde. The nucleophilic ethyl group from the Grignard reagent would attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an aqueous workup. organic-chemistry.org However, the use of 2-pyridyl Grignard reagents themselves in cross-coupling reactions has been challenging, though advancements have been made using specific palladium catalysts with secondary phosphine (B1218219) oxide (SPO) ligands. nih.govresearchgate.net
Multi-Component and Multi-Step Approaches to this compound and Analogues
Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. researchgate.netrsc.orgresearchgate.net These reactions offer advantages in terms of atom economy and operational simplicity. For instance, a one-pot synthesis of highly substituted pyridines can be achieved from aldehydes, malononitrile, and a thiol using a solid base catalyst. researchgate.net Another approach involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol. rsc.org
While direct multi-component synthesis of this compound is not explicitly detailed, these methods are crucial for creating a diverse range of substituted pyridine (B92270) analogues. nih.gov For example, a palladium-catalyzed MCR using alcohols as starting materials can produce tri-substituted pyridines. nih.gov These varied pyridine structures can then potentially be further functionalized to yield the desired alcohol. A novel metal-free, three-component reaction has been developed to synthesize γ-pyridyl alcohols from simple alcohols, vinylarenes, and 4-cyanopyridine. thieme-connect.com
Chemo-Selective Hydrogenation Methods for Related Compounds
Chemo-selective hydrogenation is a critical technique when a molecule contains multiple reducible functional groups, and only one is targeted for reduction. scispace.comnih.gov For instance, in the synthesis of pyridyl alcohols from precursors containing other unsaturated bonds (like C=C or C=N), it is essential to selectively hydrogenate the ketone's C=O bond. nih.gov
Well-defined manganese(I) pincer catalysts have shown exceptional activity for the chemo-selective hydrogenation of the C=O bond in the presence of other reducible functionalities. scispace.comnih.gov Similarly, iridium complexes with pyridine-imidazolidinyl ligands have been used for the chemo-selective transfer hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving the C=O group intact. thieme-connect.com The choice of catalyst and reaction conditions dictates which functional group is preferentially reduced. acs.org For example, catalytic transfer hydrogenation is a widely used method for the selective reduction of ketones. bohrium.com
Stereochemical Control and Enantioselective Synthesis of 1s 1 Pyridin 2 Yl Propan 1 Ol
Strategies for Achieving High Enantiomeric Excess in Chiral Pyridine (B92270) Derivatives
Obtaining chiral pyridine derivatives with high enantiomeric excess (e.e.) is crucial for their application in asymmetric synthesis and as pharmaceutical agents. nih.gov Several powerful strategies have been developed to this end, primarily revolving around asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis is an efficient method for producing enantiomerically enriched compounds. chim.itnumberanalytics.com For the synthesis of chiral pyridyl alcohols, the most direct approach is the asymmetric reduction of the corresponding prochiral ketones. d-nb.info This can be achieved through several catalytic methods:
Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, typically isopropanol (B130326) or formic acid, in the presence of a transition metal complex with a chiral ligand. d-nb.info Ruthenium and iridium complexes are commonly employed. d-nb.infounito.it
Asymmetric Hydrogenation: This involves the direct use of hydrogen gas with a chiral catalyst, often based on rhodium, ruthenium, or iridium. d-nb.info
Asymmetric Hydrosilylation: This two-step process involves the catalytic addition of a silane (B1218182) across the carbonyl group, followed by hydrolysis to yield the chiral alcohol. d-nb.info
Beyond reduction, catalytic enantioselective N-oxidation can be used to desymmetrize prochiral bispyridine substrates, creating chiral pyridine N-oxides that can be further functionalized. chemistryviews.org Additionally, the enantioselective addition of prochiral radicals to vinylpyridines, mediated by cooperative photoredox and asymmetric catalysis, provides access to chiral γ-functionalized pyridines. nih.gov
The use of chiral auxiliaries is another robust strategy. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com A notable example is the use of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. The diastereoselective reduction of these imines, where the sulfinyl group acts as the chiral director, produces chiral N-p-toluenesulfinyl amines with high diastereoselectivity. unito.itunito.it Subsequent cleavage of the sulfinyl group affords the chiral primary amine.
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Transfer Hydrogenation | Aryl N-heteroaryl ketones | Chiral-diamine-derived iridium complex | Chiral alcohols | High | d-nb.info |
| Reduction | N-p-toluenesulfinyl ketimines | DIBAL-H | N-p-toluenesulfinyl amines | Up to 92% de | unito.it |
| N-Oxidation | Bispyridine substrates | Aspartic-acid-containing peptides | Chiral pyridine N-oxides | Up to 99:1 e.r. | chemistryviews.org |
| Radical Addition | Vinylpyridines | Chiral Brønsted acid / Photoredox catalyst | γ-hydroxy/amino pyridines | Good to excellent | nih.gov |
| Arylation | Pyridine | Nickel/Chiral N-Heterocyclic Carbene | Chiral secondary alcohols | 89–94% ee | chinesechemsoc.org |
Diastereoselective Synthetic Pathways Utilizing Pyridinecarbaldehyde Intermediates
Pyridine-2-carbaldehyde (picolinaldehyde) is a versatile starting material for constructing chiral pyridine derivatives. Diastereoselective reactions using this intermediate allow for the controlled formation of new stereocenters.
One effective strategy involves the condensation of pyridine-2-carbaldehyde with a chiral auxiliary to form an intermediate that undergoes a diastereoselective nucleophilic addition. For instance, the imine formed by condensing pyridine-2-carbaldehyde with the chiral amino alcohol (S)-valinol (after protection of the hydroxyl group) reacts with organometallic reagents. rsc.org The addition occurs with high diastereoselectivity (si face attack) to the C=N double bond, and subsequent removal of the chiral auxiliary yields chiral 1-(2-pyridyl)alkylamines. rsc.org
Another powerful method is the use of chiral ylides. A diastereoselective epoxidation has been achieved by condensing pyridine-2-carbaldehyde with a chiral oxazolidine (B1195125) sulfur ylide. mdpi.comresearchgate.net This reaction produces a chiral trans-epoxyamide, which serves as a key intermediate for the synthesis of more complex molecules like the alkaloid (-)-1-epi-lentiginosine. mdpi.com The stereochemistry of the epoxide is controlled by the chiral auxiliary derived from (R)-(−)-2-phenylglycinol. mdpi.com
Furthermore, the heterogeneous hydrogenation of more complex indolizine (B1195054) structures, themselves prepared from a substituted pyridine-2-carboxaldehyde, has been shown to be diastereoselective. acs.org The stereochemical outcome of the hydrogenation is influenced by the existing stereocenters and substituents on the molecule. acs.org
| Chiral Reagent/Auxiliary | Reaction Type | Intermediate | Product Type | Diastereomeric Ratio (d.r.) / Selectivity | Reference |
|---|---|---|---|---|---|
| Chiral oxazolidine sulfur ylide | Epoxidation | trans-glycidic amide | Chiral epoxyamide | Up to 98% dr | mdpi.comresearchgate.net |
| (S)-O-(trimethylsilyl)valinol | Organometallic addition | Chiral imine | Chiral amino alcohols | Excellent (si face attack) | rsc.org |
| None (substrate control) | Heterogeneous Hydrogenation | Tetrasubstituted indolizine | Tetrahydroindolizinones | Diastereoselective (trans favored) | acs.org |
| Copper(II) perchlorate | Aldol Addition | Metal-ligand complex | Homo- and heterometallic complexes | Regio- and stereoselective | acs.org |
Stereospecific Transformations of Related Pyridine-Based Alcohols and Amines
Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product in a predictable manner. Such reactions are invaluable for converting readily available chiral building blocks into new, valuable enantiopure compounds.
A common stereospecific reaction is the nucleophilic substitution at a chiral center, which often proceeds with an inversion of configuration (an Sₙ2-type mechanism). For example, a method for the chlorination of secondary alcohols using triphosgene (B27547) and pyridine proceeds via the formation of a chloroformate, which is then activated by pyridine. nih.gov The subsequent displacement by a chloride ion occurs with inversion of stereochemistry to produce the corresponding alkyl chloride. nih.gov This method can be applied to 1,3-diols to generate stereocomplementary 1,3-dichlorides. nih.gov
Similarly, secondary alcohols can be stereospecifically converted to amines. The activation of an alcohol with triflic anhydride (B1165640) in the presence of pyridine forms a triflate, an excellent leaving group. doi.org Subsequent reaction with an amine nucleophile can proceed with inversion of configuration to yield the chiral amine product. It is noteworthy that the reaction between triflic anhydride and pyridine can form N-triflylpyridinium triflate, a reactive intermediate that can sometimes lead to side reactions if the pyridine ring itself is attacked. doi.org
Base-catalyzed isomerization of allylic alcohols represents another class of stereospecific transformation. acs.org In the presence of a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), chiral allylic alcohols can be isomerized to the corresponding ketones. The reaction proceeds through a deprotonation to form an intimate ion pair between the allylic anion and the protonated base, which allows for an efficient transfer of chirality. acs.org This methodology has also been successfully applied to the stereospecific isomerization of allylic ethers to enol ethers. acs.org
Optical Resolution Techniques for Chiral Alcohol Separation
When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, optical resolution of a racemic mixture is a necessary alternative. For chiral alcohols like 1-(pyridin-2-yl)propan-1-ol, enzymatic kinetic resolution is a particularly effective technique.
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are enzymes frequently used for this purpose, as they can selectively catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resolution of racemic 1-(2-pyridyl)ethanols and related structures, including 1-(pyridin-2-yl)propan-1-ol, has been successfully achieved through lipase-catalyzed asymmetric acetylation. acs.orgnih.govresearchgate.net
In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) in an organic solvent. nih.gov Candida antarctica lipase (CAL) has proven to be highly effective, producing the (R)-acetate and leaving the unreacted (S)-alcohol, both with excellent enantiomeric purities. acs.orgnih.gov The reaction rate can be influenced by the substrate structure and temperature. For some substrates, increasing the temperature from room temperature to 60 °C can accelerate the reaction significantly without compromising the high enantiospecificity. nih.govresearchgate.net This enzymatic method is practical for a wide range of reaction scales and the catalyst can often be reused. acs.orgnih.gov
| Substrate | Enzyme | Acyl Donor | Product (Configuration) | Unreacted Alcohol (Configuration) | Enantiomeric Purity | Reference |
|---|---|---|---|---|---|---|
| 1-(2-Pyridyl)ethanol | Candida antarctica lipase (CAL) | Vinyl acetate | Acetate (R) | Alcohol (S) | Excellent | acs.orgnih.gov |
| 1-(2-Pyridyl)propan-1-ol | Candida antarctica lipase (CAL) | Vinyl acetate | Acetate (R) | Alcohol (S) | Excellent | nih.gov |
| 1-(2-Pyridyl)prop-2-en-1-ol | Candida antarctica lipase (CAL) | Vinyl acetate | Acetate (R) | Alcohol (S) | Excellent | nih.govresearchgate.net |
| 1-[6-(2,2'-Bipyridyl)]ethanol | Candida antarctica lipase (CAL) | Vinyl acetate | Acetate (R) | Alcohol (S) | Excellent | acs.orgnih.gov |
Chemical Reactivity and Mechanistic Aspects of Transformations Involving 1s 1 Pyridin 2 Yl Propan 1 Ol
Oxidation Pathways of the Secondary Alcohol Functionality
The secondary alcohol group is a primary site for oxidation, leading to the formation of the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. To avoid over-oxidation or side reactions, mild and selective oxidation methods are generally preferred, especially given the presence of the pyridine (B92270) ring. Modern oxidation protocols that operate under neutral or near-neutral conditions are particularly well-suited for this transformation.
Prominent among these are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high yields, wide functional group tolerance, and mild reaction conditions, which prevent unwanted reactions on the pyridine ring. wikipedia.orgwikipedia.orgorganic-chemistry.org
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgvedantu.com The reaction proceeds via an alkoxysulfonium ylide intermediate, which collapses through a five-membered ring transition state to yield the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. wikipedia.orglibretexts.org Its mild nature is ideal for sensitive substrates. vedantu.com
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. wikipedia.org This reaction is typically performed in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. organic-chemistry.org The reaction is known to preserve the stereochemical integrity of other parts of the molecule and is compatible with various sensitive functional groups. alfa-chemistry.comgoogle.com
Table 1: Comparison of Mild Oxidation Methods for Secondary Alcohols
| Feature | Swern Oxidation | Dess-Martin Oxidation |
|---|---|---|
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane (DMP) |
| Typical Temperature | -78 °C to room temperature | Room temperature |
| Key Byproducts | Dimethyl sulfide (malodorous), CO, CO₂, Et₃NHCl wikipedia.org | 1,2-benziodoxol-3(1H)-one derivative, Acetic acid wikipedia.org |
| Advantages | Low cost of reagents, volatile byproducts are easily removed. chem-station.com | Mild conditions, operational simplicity, no toxic metal waste. wikipedia.org |
| Disadvantages | Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS. wikipedia.orgchem-station.com | Reagent is expensive and potentially explosive under heat/shock. |
Reduction Reactions Leading to Diversified Alcohol Derivatives
While the oxidation of (1S)-1-(pyridin-2-yl)propan-1-ol targets the alcohol functionality, reduction reactions can be directed towards the pyridine ring, leading to the synthesis of chiral piperidine (B6355638) derivatives. The catalytic hydrogenation of the pyridine ring is a common method to achieve this transformation. rsc.orgresearchgate.net The choice of catalyst, solvent, and additives can significantly influence the reaction's efficiency and diastereoselectivity.
The reduction of a 2-substituted pyridine ring typically yields a mixture of cis- and trans-2-substituted piperidines. The existing stereocenter on the propanol (B110389) side chain can exert a directing effect on the incoming hydrogen atoms, leading to a preference for one diastereomer over the other.
Commonly used catalysts include platinum oxide (PtO₂) and palladium on carbon (Pd/C). rsc.org The hydrogenation is often performed under a hydrogen atmosphere. The reaction can be sluggish but is often facilitated by the addition of an acid, which protonates the pyridine nitrogen, forming a pyridinium (B92312) ion. This ion is more susceptible to reduction than the neutral pyridine ring. researchgate.net For instance, conducting the reduction in acetic acid can promote the reaction. researchgate.net
Table 2: Representative Conditions for Pyridine Ring Hydrogenation
| Catalyst | Solvent | Additive | Typical Outcome | Reference |
|---|---|---|---|---|
| PtO₂ | Ethanol | None | Reduction of the pyridine ring to piperidine. | rsc.org |
| Pd/C | Acetic Acid | Acetic Acid | Facilitated reduction via pyridinium ion formation. | researchgate.net |
| Rh/C | Methanol/H₂O | HCl | Can provide high diastereoselectivity depending on substrate. | |
| NaBH₄ | Ethanol | NiCl₂ | Alternative chemical reduction method for pyridines. |
Nucleophilic Substitution Chemistry on the Pyridine Ring and Alkyl Chain
Nucleophilic substitution can occur at two distinct sites in this compound: the alkyl chain (at the carbon bearing the hydroxyl group) and, under certain conditions, the pyridine ring.
Substitution on the Alkyl Chain The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur on the alkyl chain, the -OH group must first be converted into a good leaving group. masterorganicchemistry.com A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. pearson.comlibretexts.org This conversion proceeds without altering the configuration at the chiral center. masterorganicchemistry.compressbooks.pub
Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles via an Sₙ2 mechanism. A crucial stereochemical outcome of the Sₙ2 reaction is the complete inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. pressbooks.pubwikipedia.orgdalalinstitute.com This two-step sequence allows for the stereospecific synthesis of a variety of chiral derivatives from this compound.
Table 3: Nucleophilic Substitution on the Activated Alkyl Chain
| Nucleophile (:Nu⁻) | Reagent Example | Product Type (R = 1-(pyridin-2-yl)propyl) | Stereochemistry |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (1R)-1-azido-1-(pyridin-2-yl)propane | Inversion |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (1R)-2-(pyridin-2-yl)butanenitrile | Inversion |
| Halide (X⁻) | Lithium Chloride (LiCl) | (1R)-1-chloro-1-(pyridin-2-yl)propane | Inversion |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | (1R)-2-(1-(phenylthio)propyl)pyridine | Inversion |
| Acetate (AcO⁻) | Potassium Acetate (KOAc) | (1R)-1-(pyridin-2-yl)propyl acetate | Inversion |
Substitution on the Pyridine Ring Direct nucleophilic aromatic substitution (SₙAr) on the pyridine ring is generally difficult because pyridine is an electron-deficient heterocycle, but it lacks a strong activating group and a built-in leaving group. Such reactions typically require harsh conditions or specific activation of the ring, for instance, by N-oxidation or the presence of a good leaving group (like a halide) at the 2- or 4-positions. For this compound, direct substitution on the unsubstituted ring is not a common pathway.
Regioselective Functionalization and Derivatization Strategies
Beyond the reactions at the alcohol center, the pyridine ring itself can be functionalized regioselectively. The existing C2-substituent influences the position of further substitution. Strategies for regioselective C-H functionalization have become powerful tools for modifying heterocycles. acs.org
For an electron-deficient ring like pyridine, radical substitution reactions are particularly effective. The Minisci reaction , which involves the addition of a carbon-centered radical to the protonated pyridine ring, is a classic method. chemrxiv.org This reaction typically directs alkyl groups to the C4 and C6 positions. By using a blocking group strategy, the reaction can be made highly selective for the C4 position. chemrxiv.org
Transition-metal-catalyzed C-H activation offers another modern approach. For example, palladium-catalyzed oxidative couplings can introduce alkyl or aryl groups at specific positions, often directed by the nitrogen atom or another functional group on the substrate. nih.gov Nickel-catalyzed hydroarylation reactions have also been developed for the regioselective C-H alkylation of pyridines. acs.org These advanced methods allow for the precise installation of new functional groups onto the pyridine core, enabling the synthesis of complex derivatives while preserving the chiral integrity of the side chain.
Table 4: Examples of Regioselective Functionalization Strategies for Pyridines
| Reaction Type | Reagents/Catalyst | Typical Position Functionalized | Description |
|---|---|---|---|
| Minisci Alkylation | R• source (e.g., RCOOH, (NH₄)₂S₂O₈, AgNO₃), Acid | C4 / C6 | Radical alkylation of the protonated pyridine ring. |
| Directed C-H Halogenation | Pd(OAc)₂, N-Halosuccinimide | C5 | Palladium-catalyzed C-H halogenation directed by the pyridine nitrogen. |
| C4-Alkylation via Blocking Group | Maleate-derived blocking group, then Minisci conditions | C4 | A two-step process to achieve exclusive C4 functionalization. chemrxiv.org |
| Ni-Catalyzed Hydroarylation | Ni-Al bimetallic catalyst, NHC ligand, Styrenes | C4 (para) | Enantio- and regioselective alkylation at the position para to the nitrogen. acs.org |
Design and Synthesis of Structural Analogues and Derivatives of 1s 1 Pyridin 2 Yl Propan 1 Ol
Modification of the Pyridine (B92270) Heterocycle
Modifications to the pyridine ring of (1S)-1-(pyridin-2-yl)propan-1-ol are crucial for fine-tuning the electronic and steric properties of the resulting analogues. Various synthetic methodologies have been employed to introduce substituents or alter the pyridine core itself.
One common approach involves the synthesis of substituted pyridin-2(1H)-ones. For instance, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized, with structural modifications based on a lead compound exhibiting analgesic effects. nih.gov The synthesis often starts from commercially available materials, involving steps like O-benzylation and Suzuki-Miyaura coupling to introduce aryl groups. nih.gov Subsequent reactions, such as reduction of a nitro group, can provide an amino functionality that allows for further derivatization. nih.gov
Another strategy focuses on the direct functionalization of the pyridine ring. The Kröhnke pyridine synthesis offers a general method for creating substituted pyridines. wikipedia.org This reaction utilizes a pyridinium (B92312) salt, formed from pyridine and a bromomethyl ketone, which then undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound. wikipedia.org Additionally, electrophilic substitution reactions, such as nitration and sulfonation, can be employed, although they can be challenging with pyridine. wikipedia.org For example, 3-nitropyridine (B142982) can be synthesized through a multi-step process involving the nitration of 2,6-dibromopyridine (B144722) followed by debromination. wikipedia.org
The synthesis of pyridine N-oxides by oxidation of the pyridine nitrogen presents another avenue for modification. wikipedia.org This activation of the pyridine ring facilitates further reactions. Moreover, the development of novel pyridine derivatives through coupling reactions, such as those involving boronic acid pinacol (B44631) esters in the presence of a palladium catalyst, has expanded the accessible chemical space. google.com
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
| Substituted Pyridin-2(1H)-one | Suzuki-Miyaura Coupling | Indole-4-boronic acid pinacol ester, PdCl2(PPh3)2 | 3,5-disubstituted pyridin-2(1H)-ones | nih.gov |
| Pyridine | Kröhnke Synthesis | Bromomethyl ketone, α,β-unsaturated carbonyl | Substituted Pyridines | wikipedia.org |
| 2,6-Dibromopyridine | Nitration/Debromination | NO2BF4, then debromination | 3-Nitropyridine | wikipedia.org |
| Pyridine | Oxidation | Peracid | Pyridine N-oxide | wikipedia.org |
| Halogenated Pyridine | Suzuki-Miyaura Coupling | Boronic acid pinacol ester, Palladium catalyst | Aryl-substituted Pyridines | google.com |
Variations in the Alkyl Side Chain and Stereogenic Centers
Alterations to the alkyl side chain and the stereogenic center of this compound are key to exploring structure-activity relationships. A variety of synthetic methods have been developed to achieve these modifications.
One approach involves the benzylic C(sp³)–H bond functionalization of methyl azaarenes. For example, the reaction of 2-ethylpyridine (B127773) with 4-nitrobenzaldehyde (B150856) under solvent- and catalyst-free conditions resulted in the formation of 1-(4-nitrophenyl)-2-(pyridin-2-yl)propan-1-ol, demonstrating the reactivity of the benzylic C-H group. beilstein-journals.org This method provides a direct way to introduce new substituents at the carbon adjacent to the pyridine ring.
The synthesis of chiral heterocyclic alcohols, which are important precursors for various bioactive compounds, has also been a focus. Asymmetric bioreduction of prochiral ketones is a powerful tool for establishing the desired stereochemistry. For instance, (S)-1-(furan-2-yl)propan-1-ol was synthesized with high enantiomeric excess and conversion using a whole-cell biocatalyst, Lactobacillus paracasei BD101. researchgate.net Although this example uses a furan (B31954) ring instead of a pyridine ring, the principle of asymmetric reduction is directly applicable to the synthesis of analogues of this compound.
Furthermore, the synthesis of analogues with different alkyl chains has been explored. For example, 3-alkylpyridine analogues have been synthesized via etherification of 3-(pyridin-3-yl)propan-1-ol with various mesylated derivatives. nih.gov This allows for the introduction of longer and more complex alkyl chains, which can influence the lipophilicity and biological activity of the resulting compounds.
| Starting Material | Reaction Type | Key Reagents/Catalyst | Product Type | Reference |
| 2-Ethylpyridine | C-H Functionalization | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-(pyridin-2-yl)propan-1-ol | beilstein-journals.org |
| 1-(Furan-2-yl)propan-1-one | Asymmetric Bioreduction | Lactobacillus paracasei BD101 | (S)-1-(Furan-2-yl)propan-1-ol | researchgate.net |
| 3-(Pyridin-3-yl)propan-1-ol | Etherification | Mesylated derivatives | 3-Alkylpyridine analogues | nih.gov |
Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives Incorporating Pyridinyl-Propanol Moieties
The incorporation of the pyridinyl-propanol motif into pyrrolidine and piperidine rings has been a fruitful area of research, leading to the development of novel heterocyclic structures.
The synthesis of pyrrolidine derivatives often utilizes proline and its derivatives as starting materials. nih.gov For example, (S)-prolinol, obtained by the reduction of proline, is a key intermediate for the synthesis of various compounds. nih.gov The construction of the pyrrolidine ring can also be achieved through catalytic methods, such as the N-heterocyclization of primary amines with diols catalyzed by an iridium complex. organic-chemistry.org Furthermore, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org
Similarly, various synthetic routes to piperidine derivatives have been developed. One method involves the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared through the conjugate addition of organozinc reagents to enones. whiterose.ac.uk Another approach is the hydrogenation of unsaturated piperidine precursors, which can lead to the stereoselective formation of cis-isomers. whiterose.ac.uk The synthesis of piperidine derivatives can also be achieved through multi-component reactions, such as the chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives via a microwave-assisted three-component reaction. tandfonline.com
The synthesis of piperidine derivatives as σ1 receptor ligands has been reported, where a key step involves the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones. d-nb.info This is followed by homologation of the resulting ketones and introduction of various amino moieties and piperidine N-substituents. d-nb.info
| Heterocycle | Synthetic Strategy | Key Intermediates/Reagents | Product Type | Reference |
| Pyrrolidine | Reduction of Proline | Proline, LiAlH4 | (S)-Prolinol | nih.gov |
| Pyrrolidine | Catalytic N-Heterocyclization | Primary amines, diols, Iridium complex | Substituted Pyrrolidines | organic-chemistry.org |
| Pyrrolidine | Intramolecular Nitrene Insertion | Dirhodium catalyst | N-unprotected Pyrrolidines | organic-chemistry.org |
| Piperidine | Reductive Cyclization | 6-Oxoamino acid derivatives | 2,6-Disubstituted Piperidines | whiterose.ac.uk |
| Piperidine | Conjugate Addition | Phenylboronic acid, Dihydropyridin-4(1H)-ones | 4-(2-Aminoethyl)piperidine derivatives | d-nb.info |
Preparation of Amino-Alcohol and Related Nitrogen-Containing Heterocyclic Analogues
The synthesis of amino-alcohol analogues and other nitrogen-containing heterocycles related to this compound has been extensively investigated. These compounds are of interest due to their prevalence in biologically active molecules.
A novel one-pot method for the synthesis of β-amino alcohols has been developed, which involves C–H bond hydroxylation at the benzylic α-carbon atom followed by the reduction of a nitrile or amide functional group. nih.gov This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant. nih.gov Another approach to 1,2-amino alcohols is through the catalytic C–H amidation of sp³ methyl C–H bonds using iridium catalysts, with a removable ketoxime chelating group directing the reaction. researchgate.net
The synthesis of vicinal amino alcohols containing a 1,2,4-triazole (B32235) ring has been achieved through thiol-epoxy "click chemistry". mdpi.com This reaction involves the opening of an oxirane ring by a thiol, followed by the introduction of an amino group. Furthermore, α-tertiary primary amines and 1,2-amino alcohols have been synthesized from vinyl azides through a light-induced denitrogenative alkylarylation/dialkylation process. researchgate.net
The synthesis of various nitrogen-containing heterocycles can be achieved through catalytic dehydrative cyclization reactions. This environmentally benign method allows for the conversion of a wide range of β- or γ-hydroxy amides or thioamides into the corresponding nitrogen-containing heterocycles under mild conditions.
| Compound Type | Synthetic Method | Key Reagents/Catalysts | Reference |
| β-Amino alcohols | One-pot hydroxylation and reduction | Molecular oxygen, Sodium bis(2-methoxyethoxy)aluminum hydride | nih.gov |
| 1,2-Amino alcohols | Catalytic C-H amidation | Iridium catalyst, Ketoxime directing group | researchgate.net |
| Vicinal amino alcohols | Thiol-epoxy click chemistry | Thiol, Oxirane | mdpi.com |
| α-Tertiary primary amines and 1,2-amino alcohols | Denitrogenative alkylarylation/dialkylation | Vinyl azides, Photocatalyst | researchgate.net |
| Nitrogen-containing heterocycles | Catalytic dehydrative cyclization | β- or γ-hydroxy amides/thioamides, Metal catalyst |
Applications of 1s 1 Pyridin 2 Yl Propan 1 Ol As a Chiral Ligand and Intermediate in Asymmetric Catalysis
Role of (1S)-1-(pyridin-2-yl)propan-1-ol as a Chiral Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a crucial chiral building block in the synthesis of a variety of complex organic molecules. Its inherent chirality is transferred to the target molecules, enabling the production of enantiomerically pure or enriched compounds. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
One of the notable applications of this chiral alcohol is in the synthesis of hydroxylated indolizidine alkaloids, such as lentiginosine (B11785389) and its epimers. mdpi.com These compounds are known for their potent and selective glycosidase inhibitory activities, which are relevant for developing treatments for conditions like HIV, cancer, and for immunomodulation. mdpi.com The synthesis of these alkaloids often involves the use of pyridine (B92270) derivatives as starting materials, with the chiral center of this compound or similar structures guiding the stereochemical outcome of the reaction sequence. mdpi.com
The synthesis of these complex molecules often involves multiple steps, where the stereocenter from the initial chiral alcohol is preserved and used to control the formation of new stereocenters. For instance, a reported synthesis of (±)-lentiginosine started from 1-(2-pyridyl)-2-propen-1-ol, a structurally related precursor. mdpi.com
Development and Application of Multidentate Ligands Derived from this compound
The hydroxyl and pyridyl groups of this compound provide convenient handles for its modification into multidentate ligands. These ligands, which can bind to a metal center through multiple atoms, are central to the field of asymmetric catalysis. The chirality of the ligand, originating from the this compound backbone, can effectively induce enantioselectivity in metal-catalyzed reactions.
A variety of multidentate ligands have been synthesized from chiral pyridyl alcohols. diva-portal.org These ligands often incorporate other donor atoms like phosphorus or nitrogen to create a specific coordination environment around the metal catalyst. researchgate.netcardiff.ac.uk The design of these ligands is modular, allowing for the tuning of their steric and electronic properties to optimize the catalytic performance for a specific reaction. diva-portal.orgrsc.org
For example, tridentate ligands with nitrogen and oxygen donor sites have been synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine, a close derivative. researchgate.net These ligands, when complexed with ruthenium, have been used as catalysts in the enantioselective transfer hydrogenation of ketones. researchgate.net The structure of the ligand directly influences the activity and enantioselectivity of the resulting catalyst. researchgate.net
The development of such ligands is an active area of research, with the aim of creating highly efficient and selective catalysts for a broad range of chemical transformations. d-nb.inforesearchgate.net
Catalytic Enantioselective Reactions Utilizing this compound-Based Ligands
Ligands derived from this compound have been successfully employed in a variety of catalytic enantioselective reactions. These reactions are crucial for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals.
One of the most prominent applications is in the asymmetric hydrogenation and transfer hydrogenation of ketones . Chiral catalysts formed from these ligands and transition metals like ruthenium, rhodium, and iridium can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. rsc.orgrsc.org For example, novel pyridylalkylamine and aminopyridinato ligand-stabilized iridium complexes, synthesized from precursors related to this compound, have shown good activity and selectivity in the asymmetric hydrogenation of bulky alkyl aryl ketones. rsc.org
Another important application is in the asymmetric reductive amination of ketones . This reaction provides a direct route to chiral primary amines, which are valuable building blocks for many bioactive molecules. acs.orgacs.org For instance, a highly efficient direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved using a ruthenium catalyst with a chiral BINAP ligand, demonstrating the potential for creating chiral amines from pyridine-containing ketones. acs.orgacs.org
The table below summarizes some of the catalytic enantioselective reactions where ligands derived from or related to this compound have been utilized.
| Reaction Type | Catalyst System (Metal/Ligand) | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ir/f-phamidol | 2-Acetylpyridine (B122185) | (S)-1-(Pyridin-2-yl)ethanol | up to 99% | rsc.org |
| Asymmetric Reductive Amination | Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Chiral primary amines | 94.6% to >99.9% | acs.orgacs.org |
| Asymmetric Hydrogenation | Ir-pyridylalkylamine complexes | Bulky alkyl aryl ketones | Chiral secondary alcohols | Good selectivity | rsc.org |
| Enantioselective Transfer Hydrogenation | Ru(PPh₃)₃Cl₂ / Tridentate N,O-ligand | Acetophenone | 1-Phenylethanol | up to 47% | researchgate.net |
Utility in the Construction of Chemical Libraries for Research and Discovery
The versatility of this compound and its derivatives makes them valuable scaffolds for the construction of chemical libraries. These libraries, consisting of a diverse collection of structurally related compounds, are essential tools in drug discovery and chemical biology research. By systematically modifying the structure of the parent compound, researchers can explore the structure-activity relationships and identify new lead compounds with desired biological properties.
The synthesis of libraries of compounds based on a pyridine scaffold has been a successful strategy for discovering new therapeutic agents. For example, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which share a similar structural motif, was synthesized and evaluated for its anti-leishmanial activity. longdom.org This approach allows for the rapid screening of multiple compounds to identify promising candidates for further development.
The modular nature of the synthesis of derivatives from this compound facilitates the creation of diverse libraries. Different functional groups can be introduced at various positions of the molecule, leading to a wide range of analogs with potentially different biological activities. This strategy is not limited to drug discovery but can also be applied to the search for new catalysts and materials with specific properties.
Computational Chemistry and Spectroscopic Characterization for Mechanistic Elucidation of 1s 1 Pyridin 2 Yl Propan 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the three-dimensional structure and electronic landscape of molecules like (1S)-1-(pyridin-2-yl)propan-1-ol. By employing methods such as B3LYP with a 6-31G(d) basis set, researchers can obtain optimized geometries that provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netexplorationpub.cominpressco.com
For a comprehensive understanding, it is insightful to examine computational data for a closely related structural isomer, (S)-2-(pyridin-2-yl)propan-1-ol, as specific detailed computational studies on this compound are not extensively available in the reviewed literature. DFT calculations on (S)-2-(pyridin-2-yl)propan-1-ol reveal the existence of two primary conformers: a 'gauche' form stabilized by an intramolecular hydrogen bond between the hydroxyl group and the pyridine (B92270) nitrogen, and an 'anti' form where such an interaction is absent. sci-hub.se The gauche conformer is calculated to be more stable, with a relative Gibbs free energy (ΔG) of 0 kcal/mol, compared to the anti conformer's ΔG of +3.2 kcal/mol. sci-hub.se This highlights the significance of intramolecular forces in dictating the molecule's preferred shape.
Table 1: Calculated Geometric Parameters for a Pyridine Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å | |
| C-O (alcohol) | ~1.43 Å | |
| O-H (alcohol) | ~0.96 Å | |
| Bond Angle | C-C-C (pyridine ring) | ~118-121° |
| C-N-C (pyridine ring) | ~117° | |
| C-O-H (alcohol) | ~109° |
Note: The data presented in this table are representative values for pyridine and alcohol moieties calculated using DFT methods and are intended to be illustrative for this compound. Actual values may vary based on the specific conformer and computational level. researchgate.net
Analysis of Molecular Interactions and Binding Affinities (e.g., π-π stacking, hydrogen bonding)
The molecular architecture of this compound facilitates a range of non-covalent interactions that are crucial for its behavior in various chemical and biological environments. These interactions include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl group of the propanol (B110389) side chain can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. researchgate.net As demonstrated in computational models of the related (S)-2-(pyridin-2-yl)propan-1-ol, the intramolecular O-H···N hydrogen bond is a key stabilizing feature. sci-hub.se The strength of this interaction is influenced by the electron-withdrawing nature of the pyridine ring, which can modulate the electron density on the oxygen atom. sci-hub.se Intermolecular hydrogen bonding with solvent molecules or other interacting species is also a critical factor, particularly in polar environments, which can compete with and affect the population of intramolecularly bonded conformers. sci-hub.se
π-π Stacking: The pyridine ring, being an aromatic system, can participate in π-π stacking interactions with other aromatic rings. nih.govresearchgate.netresearchgate.net These interactions, driven by a combination of electrostatic and dispersion forces, play a significant role in molecular self-assembly and crystal packing. researchgate.netmdpi.com The strength and geometry of these stacking interactions in pyridyl compounds can be influenced by the presence and nature of substituents on the ring. Computational studies on pyridine dimers and other pyridine-containing systems have shown that both parallel-displaced and T-shaped stacking arrangements are possible, with the specific geometry and interaction energy depending on the electronic properties of the interacting rings. researchgate.netacs.org
Table 2: Representative Non-Covalent Interaction Energies
| Interaction Type | Interacting Moieties | Calculated Interaction Energy (kcal/mol) |
| Intramolecular Hydrogen Bond | O-H ··· N (in gauche conformer) | -3 to -5 |
| π-π Stacking (Parallel Displaced) | Pyridine - Pyridine | -2 to -4 |
| π-π Stacking (T-shaped) | Pyridine - Pyridine | -1 to -3 |
Note: These values are illustrative and based on computational studies of similar pyridine-containing systems. The actual interaction energies for this compound may differ.
Correlation of Spectroscopic Data with Computational Models
A powerful approach for validating computational models is to correlate calculated spectroscopic properties with experimental data. For this compound, this is particularly relevant for Nuclear Magnetic Resonance (NMR) spectroscopy.
DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts of the molecule. sci-hub.senih.govresearchgate.netresearchgate.net By comparing these calculated shifts with experimentally obtained spectra, one can confirm the proposed molecular structure and gain confidence in the computational model. researchgate.netmdpi.com Studies on alcohols in the presence of pyridine as a solvent have shown that DFT calculations can accurately reproduce the changes in chemical shifts, especially for the hydroxyl proton, which is highly sensitive to hydrogen bonding. sci-hub.senih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the dynamic nature of intermolecular interactions in solution. researchgate.net
Table 3: Illustrative Correlation of Calculated and Experimental ¹H NMR Chemical Shifts for a Pyridyl Alcohol System
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| OH | 4.5 - 5.5 (in H-bonding solvent) | Varies with solvent and concentration |
| CH (adjacent to OH) | 4.0 - 4.8 | ~4.6 |
| Pyridine Ring Protons | 7.0 - 8.5 | 7.2 - 8.6 |
| CH₂ (ethyl group) | 1.6 - 2.0 | ~1.8 |
| CH₃ (ethyl group) | 0.8 - 1.2 | ~0.9 |
Note: The presented chemical shift ranges are typical for pyridyl alcohol systems and are meant for illustrative purposes. The actual values for this compound will depend on the specific experimental conditions. nih.govmdpi.com
Advanced Theoretical Studies: Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Analysis
To gain deeper insights into the chemical reactivity and interaction sites of this compound, advanced theoretical methods like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are employed.
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. mdpi.comajchem-a.com For pyridine-containing compounds, the HOMO is often localized on the pyridine ring and the nitrogen lone pair, while the LUMO is typically a π* orbital of the aromatic system. mdpi.com
Table 4: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0 to -7.0 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
Note: These are typical energy ranges for pyridyl compounds and serve as an illustration. Specific values for this compound would require dedicated calculations.
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netuni-muenchen.deresearchgate.netrsc.org It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.netrsc.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.
Advanced Research Applications and Future Perspectives of 1s 1 Pyridin 2 Yl Propan 1 Ol in Chemical Science
Role as a Chiral Building Block in Complex Molecular Architectures
The enantiomerically pure structure of (1S)-1-(pyridin-2-yl)propan-1-ol renders it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential components in the construction of complex molecules, particularly in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. The unique structure of this compound makes it a valuable component in drug design and development. smolecule.com
The presence of both a hydroxyl group and a pyridine (B92270) ring offers multiple sites for chemical modification. The hydroxyl group can be used for esterification, etherification, or as a directing group in stereoselective reactions. The pyridine nitrogen provides a site for coordination with metal catalysts, which can influence the stereochemical outcome of reactions at other parts of the molecule. Chiral pyridines are actively investigated for their roles as ligands in coordination chemistry, as chiral auxiliaries to control the stereochemistry of reactions, and as fundamental units in the design of receptors for enantioselective recognition and the creation of chiral coordination frameworks. researchgate.net
The synthesis of complex, enantiomerically pure molecules often relies on the availability of such chiral synthons. The use of this compound allows for the introduction of a specific stereocenter early in a synthetic sequence, which can be carried through to the final product. This strategy is often more efficient than establishing chirality at a later stage. Research into the synthesis of new chiral pyridine-containing β-amino alcohols and their subsequent transformation into other functional groups like thioethers and selenoethers highlights the versatility of this class of compounds as precursors for novel ligands in asymmetric catalysis. mdpi.com
Table 1: Applications of Pyridine-Based Chiral Building Blocks
| Application Area | Description | Key Structural Features Utilized |
| Asymmetric Catalysis | Used to create chiral ligands for metal catalysts, which in turn are used to produce enantiomerically enriched products. mdpi.com | Pyridine nitrogen for metal coordination; chiral center to induce asymmetry. |
| Medicinal Chemistry | Serves as a starting material or intermediate for the synthesis of complex, biologically active molecules and potential drug candidates. smolecule.comnih.gov | Specific 3D structure for selective binding to biological targets like enzymes or receptors. |
| Supramolecular Chemistry | Employed in the design of host molecules for the enantioselective recognition of guest molecules. researchgate.net | Defined stereochemistry and hydrogen bonding capabilities. |
| Materials Science | Incorporated into the structure of chiral polymers, liquid crystals, and luminescent materials. researchgate.net | Rigidity of the pyridine ring and chirality of the side chain. |
Potential in Agrochemical and Specialty Chemical Development
While specific data on the direct application of this compound in agrochemicals is not extensively documented in public literature, the broader class of pyridine derivatives is of significant importance to the agrochemical industry. Many commercial herbicides, insecticides, and fungicides contain a pyridine ring as a core structural motif. The biological activity of these agrochemicals is often dependent on their precise molecular structure.
The potential for this compound in this sector lies in its utility as a chiral intermediate for the synthesis of new, stereochemically pure agrochemicals. Introducing chirality into pesticide molecules can lead to several advantages, including:
Increased Potency: One enantiomer may be significantly more active against the target pest or weed.
Reduced Environmental Load: By using only the active enantiomer, the total amount of chemical applied can be reduced.
Improved Selectivity: A specific stereoisomer may be more selective, affecting the target organism while having minimal impact on non-target species, including beneficial insects and soil microbes.
In the realm of specialty chemicals, this compound can be used to synthesize chiral ligands for industrial catalysis or as a component in advanced materials like chiral liquid crystals. researchgate.net The development of novel specialty chemicals often relies on the availability of unique building blocks that can impart specific properties, and the combination of a pyridine unit and a chiral center in this compound makes it a candidate for such applications.
Table 2: Potential Applications in Agrochemical and Specialty Chemicals
| Sector | Potential Application | Rationale |
| Agrochemicals | Intermediate for chiral insecticides, fungicides, or herbicides. | Pyridine core is common in agrochemicals; chirality can enhance efficacy and selectivity. |
| Specialty Catalysts | Precursor for chiral ligands used in industrial-scale asymmetric synthesis. | The pyridine and alcohol functionalities are ideal for creating polydentate ligands. diva-portal.org |
| Advanced Materials | Building block for chiral polymers or liquid crystals with unique optical properties. | The defined stereochemistry and rigid-flexible structure are suitable for creating ordered materials. researchgate.net |
Investigation of Microbial Metabolism and Biotransformation Pathways of Pyridine-Propanol Structures
The environmental fate and biological processing of pyridine-containing compounds are critical areas of study. Microbial metabolism plays a key role in the degradation of such heterocyclic aromatic compounds in the environment. nih.gov The biotransformation of pyridine and its derivatives can occur under both aerobic and anaerobic conditions, involving a diverse range of bacteria, fungi, and enzymes. nih.gov
For a pyridine-propanol structure like this compound, microbial metabolism would likely initiate with the oxidation of the alcohol group or hydroxylation of the pyridine ring. The rate and pathway of transformation are highly dependent on the nature and position of substituents on the pyridine ring. nih.gov For instance, studies have shown that pyridine carboxylic acids are transformed more rapidly than hydroxypyridines or methylpyridines. nih.gov
Microbial biotransformation is also a powerful tool in synthetic chemistry, often referred to as "green chemistry," for producing valuable chemicals. researchgate.net Specific microbial strains or their isolated enzymes can be used to perform highly selective reactions, such as stereoselective oxidations or reductions, which are often difficult to achieve through traditional chemical methods. The use of microorganisms to mimic mammalian drug metabolism is a well-established technique for producing metabolites for further study. researchgate.netnih.gov In the context of this compound, microbes could be screened for their ability to perform reactions such as:
Oxidation of the secondary alcohol to the corresponding ketone, 1-(pyridin-2-yl)propan-1-one.
Hydroxylation at various positions on the pyridine ring.
Further degradation of the ring structure, leading to mineralization. nih.gov
Understanding these pathways is crucial for assessing the environmental impact of such compounds and for harnessing microbial capabilities for biotechnological applications.
Table 3: Microorganisms and Enzymes in Pyridine Derivative Metabolism
| Organism/Enzyme Type | Metabolic Role | Environmental Condition | Reference |
| Bacteria (e.g., Arthrobacter) | Degradation and mineralization of pyridine rings. | Aerobic | nih.gov |
| Fungi | Biotransformation of various substrates, often mimicking mammalian metabolism. | Aerobic | nih.govresearchgate.net |
| Monooxygenases/Dioxygenases | Enzymes that catalyze the initial hydroxylation of the aromatic ring, a key step in degradation. | Aerobic | nih.gov |
| Anaerobic Microbes | Degradation of pyridine derivatives in oxygen-depleted environments. | Anaerobic | nih.gov |
Emerging Trends and Future Research Directions in Pyridine-Based Chiral Alcohol Chemistry
The field of pyridine chemistry is continuously evolving, with several exciting trends shaping future research directions for chiral alcohols like this compound.
One major trend is the development of novel catalytic systems that utilize chiral pyridine-based ligands. Recent research has focused on creating new nitrogen, sulfur, and selenium-donating ligands from chiral pyridine amino alcohols for use in asymmetric catalysis. mdpi.com Furthermore, the unique coordination chemistry of pyridine ligands is being exploited in the synthesis of gold(III) complexes, which show promise as catalysts for a variety of organic transformations. diva-portal.org The design of ligands that can control both the activity and stability of these metal complexes is a key area of investigation. diva-portal.org
Another significant area is the dearomatization of pyridines. acs.org This strategy transforms flat, aromatic pyridine rings into three-dimensional piperidine (B6355638) structures, which are prevalent in natural products and pharmaceuticals. Catalytic methods that can achieve this transformation enantioselectively are of high value, and chiral alcohols attached to the pyridine ring could serve as directing groups or chiral auxiliaries in such reactions.
Future research will likely focus on expanding the synthetic utility of this compound and related structures. This includes their incorporation into metal-organic frameworks (MOFs), the development of "green" synthetic approaches using biocatalysis, and the exploration of their therapeutic potential in areas beyond traditional drug targets. nih.gov As our understanding of the relationship between molecular chirality and function deepens, the demand for versatile and readily accessible chiral building blocks like this compound is expected to grow.
Table 4: Future Research Directions in Pyridine-Based Chiral Chemistry
| Research Trend | Description | Potential Impact |
| Novel Ligand Design | Synthesis of new polydentate chiral ligands based on the pyridine scaffold for asymmetric catalysis. mdpi.comdiva-portal.org | More efficient and selective methods for producing enantiomerically pure compounds. |
| Catalytic Dearomatization | Development of methods for the enantioselective conversion of pyridines to chiral piperidines and other saturated heterocycles. acs.org | Access to a wider range of complex molecular architectures for drug discovery. |
| Biocatalysis & Green Chemistry | Using enzymes and microorganisms to synthesize and modify chiral pyridine alcohols with high selectivity and reduced environmental impact. researchgate.net | More sustainable manufacturing processes for fine chemicals and pharmaceuticals. |
| Advanced Therapeutic Applications | Exploring the use of metal-based pyridine derivatives in the treatment of various diseases. nih.gov | New classes of therapeutic agents with novel mechanisms of action. |
Q & A
Basic: What synthetic methodologies are commonly employed for the enantioselective synthesis of (1S)-1-(pyridin-2-yl)propan-1-ol, and how do reaction parameters influence stereochemical outcomes?
Methodological Answer:
- Asymmetric Catalysis : Utilize chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions of ketone precursors like 1-(pyridin-2-yl)propan-1-one. The stereoselectivity is controlled by ligand-metal coordination and steric effects .
- Chiral Resolution : Racemic mixtures can be resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives), followed by recrystallization .
- Key Parameters :
Basic: What analytical techniques are optimal for determining the purity and enantiomeric excess of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) mobile phase; retention times distinguish enantiomers .
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals for ee quantification .
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15.2°) and compare to literature values for stereochemical confirmation .
Advanced: How can computational modeling (e.g., DFT) predict reaction pathways and stereochemical outcomes in the synthesis of this compound?
Methodological Answer:
- Transition State Analysis : Calculate activation energies for competing pathways (e.g., hydrogenation vs. epimerization) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Identify steric/electronic factors favoring the (1S)-configuration .
- Molecular Docking : Simulate ligand-metal interactions to optimize chiral catalyst design (e.g., BINAP derivatives) for improved enantioselectivity .
- Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on reaction kinetics .
Advanced: What strategies prevent racemization during purification and storage of this compound?
Methodological Answer:
- Low-Temperature Recrystallization : Use ethanol/water mixtures at 4°C to minimize thermal racemization .
- Acidic/Base Avoidance : Neutral pH buffers during column chromatography (e.g., silica gel with ethyl acetate) prevent proton exchange at the stereocenter .
- Inert Storage : Store under argon at –20°C in amber vials to avoid light- or oxygen-induced degradation .
Data Contradiction: How should conflicting reports on catalytic efficiency in asymmetric hydrogenation be resolved?
Methodological Answer:
- Systematic Screening : Test ligands (e.g., BINAP, Josiphos) under identical conditions (solvent, pressure, temperature).
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .
- Surface Analysis : Use XPS or TEM to assess catalyst degradation (e.g., metal leaching) contributing to variability .
Application: What role does the pyridinyl-hydroxyl motif play in metal coordination for catalytic applications?
Methodological Answer:
- Bidentate Ligand Design : The pyridine nitrogen and hydroxyl oxygen form a chelating site for transition metals (e.g., Pd, Ru), enhancing catalytic activity in cross-coupling or oxidation reactions .
- Structure-Activity Studies : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups) to tune metal-ligand bond strength and reactivity .
Advanced: How can kinetic resolution be applied to improve ee in dynamic kinetic asymmetric transformations (DYKAT)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
